molecular formula C13H19ClN2O4S B12474860 N~2~-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12474860
M. Wt: 334.82 g/mol
InChI Key: SALRAZWNRNENIM-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, including the introduction of the 3-chlorophenyl group, the 2-methoxyethyl group, and the methylsulfonyl group onto the alaninamide backbone. The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide include:

  • N~2~-(3-chlorophenyl)-N-(2-methoxyethyl)alaninamide
  • N~2~-(3-chlorophenyl)-N-(methylsulfonyl)alaninamide
  • N~2~-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide

Uniqueness

The uniqueness of N2-(3-chlorophenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)alaninamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19ClN2O4S

Molecular Weight

334.82 g/mol

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-(2-methoxyethyl)propanamide

InChI

InChI=1S/C13H19ClN2O4S/c1-10(13(17)15-7-8-20-2)16(21(3,18)19)12-6-4-5-11(14)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,15,17)

InChI Key

SALRAZWNRNENIM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCOC)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C

Origin of Product

United States

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